Cas no 1365962-80-6 (2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide)
![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide structure](https://ja.kuujia.com/scimg/cas/1365962-80-6x500.png)
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
- propanamide, 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
-
- インチ: 1S/C10H5ClF7NO/c1-2(11)9(20)19-8-6(14)4(12)3(10(16,17)18)5(13)7(8)15/h2H,1H3,(H,19,20)
- InChIKey: UOKWUMNSZYQHQO-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(NC1C(=C(C(C(F)(F)F)=C(C=1F)F)F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 350
- トポロジー分子極性表面積: 29.1
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI32679-10g |
2-Chloro-n-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide |
1365962-80-6 | >95% | 10g |
$884.00 | 2024-04-20 | |
A2B Chem LLC | AI32679-500mg |
2-Chloro-n-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide |
1365962-80-6 | >95% | 500mg |
$384.00 | 2024-04-20 | |
A2B Chem LLC | AI32679-5g |
2-Chloro-n-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide |
1365962-80-6 | >95% | 5g |
$620.00 | 2024-04-20 | |
A2B Chem LLC | AI32679-1g |
2-Chloro-n-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide |
1365962-80-6 | >95% | 1g |
$405.00 | 2024-04-20 |
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamideに関する追加情報
Professional Introduction to Compound with CAS No. 1365962-80-6 and Product Name: 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
The compound with the CAS number 1365962-80-6 and the product name 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates several key features that make it particularly intriguing for researchers exploring novel therapeutic agents.
The core structure of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide is built around a phenyl ring that has been modified with fluorine atoms and a trifluoromethyl group. This specific arrangement of substituents enhances the compound's electronic properties and influences its interactions with biological targets. The presence of fluorine atoms is particularly noteworthy, as they are frequently employed in pharmaceuticals to improve metabolic stability, binding affinity, and overall efficacy.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in the development of new drugs. Studies have demonstrated that the introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. For instance, fluorine substitution can enhance lipophilicity, which is crucial for drug absorption and distribution within the body. Additionally, fluorine atoms can increase binding affinity to biological targets by participating in hydrophobic interactions and π-stacking effects.
The 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide compound exhibits promising characteristics that make it a valuable candidate for further investigation. The chloro group attached to the nitrogen atom contributes to the compound's reactivity and allows for further functionalization if needed. This flexibility is particularly useful in synthetic chemistry, where modifications can be made to optimize biological activity.
In the context of drug discovery, this compound has been explored for its potential role in modulating various biological pathways. Preliminary studies suggest that it may interact with enzymes and receptors involved in inflammatory processes and cancer metabolism. The unique combination of fluorine and chlorine substituents is thought to enhance its ability to bind selectively to these targets, thereby minimizing off-target effects.
One of the most exciting aspects of this compound is its potential application in the development of next-generation therapeutics. Researchers are increasingly interested in molecules that can modulate multiple targets simultaneously or exhibit dual functionality. The structural features of 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide make it a compelling candidate for such applications.
The synthesis of this compound involves a series of well-established organic reactions that highlight its feasibility for large-scale production. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of fluorinated intermediates has been particularly advantageous in achieving the desired level of selectivity during synthesis.
As research continues to evolve, new methodologies for analyzing and characterizing these complex molecules will become increasingly important. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential tools for understanding the structure-activity relationships (SAR) of compounds like 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide.
The impact of fluorinated compounds on modern medicine cannot be overstated. These molecules have revolutionized several therapeutic areas by improving drug efficacy and safety profiles. The continued exploration of fluorinated derivatives remains a cornerstone of contemporary pharmaceutical research.
In conclusion,2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide represents a significant advancement in chemical biology with potential applications across multiple therapeutic domains. Its unique structural features and promising biological activity position it as a valuable asset in ongoing drug discovery efforts. As research progresses,this compound is likely to play an increasingly important role in shaping the future landscape of pharmaceutical innovation.
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